2-(2-Hydroxyethylamino)-4'-nitroacetanilide
Overview
Description
2-(2-Hydroxyethylamino)-4’-nitroacetanilide is an organic compound with the molecular formula C10H13N3O4 It is characterized by the presence of a hydroxyethylamino group and a nitro group attached to an acetanilide backbone
Mechanism of Action
Target of Action
The primary target of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide is the topoisomerase II enzyme . This enzyme plays a crucial role in DNA replication and transcription, making it a key target for many chemotherapeutic agents .
Mode of Action
2-(2-Hydroxyethylamino)-4’-nitroacetanilide, similar to other topoisomerase II inhibitors, disrupts DNA synthesis and repair in both healthy and cancer cells by intercalating between DNA bases . This interaction with its targets leads to crosslinks and strand breaks in the DNA , thereby inhibiting cell proliferation .
Biochemical Pathways
The compound’s interaction with topoisomerase II affects the DNA replication and repair pathways . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . The exact biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
Similar compounds have been shown to have complex pharmacokinetic profiles, with factors such as protein binding, metabolic stability, and solubility influencing their bioavailability .
Result of Action
The molecular and cellular effects of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide’s action primarily involve the induction of cell cycle arrest and apoptosis . By causing DNA damage and inhibiting DNA replication, the compound can effectively halt cell proliferation and induce programmed cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s stability and its interactions with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide typically involves the reaction of 4-nitroacetanilide with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Nitroacetanilide} + \text{2-Aminoethanol} \rightarrow \text{2-(2-Hydroxyethylamino)-4’-nitroacetanilide} ]
The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylamino)-4’-nitroacetanilide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides of the hydroxyethylamino group.
Reduction: Formation of 2-(2-Aminoethylamino)-4’-nitroacetanilide.
Substitution: Formation of various substituted acetanilide derivatives.
Scientific Research Applications
2-(2-Hydroxyethylamino)-4’-nitroacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethylamino)ethanol: A related compound with similar functional groups but lacking the nitro group.
4-Nitroacetanilide: The parent compound from which 2-(2-Hydroxyethylamino)-4’-nitroacetanilide is synthesized.
2-(2-Aminoethylamino)-4’-nitroacetanilide: A reduced form of the compound with an amino group instead of a hydroxyethylamino group.
Uniqueness
2-(2-Hydroxyethylamino)-4’-nitroacetanilide is unique due to the presence of both hydroxyethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-6-5-11-7-10(15)12-8-1-3-9(4-2-8)13(16)17/h1-4,11,14H,5-7H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPMAFJQBIMZPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719854 | |
Record name | N~2~-(2-Hydroxyethyl)-N-(4-nitrophenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235138-34-7 | |
Record name | N~2~-(2-Hydroxyethyl)-N-(4-nitrophenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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